molecular formula C15H16N2O5 B3112772 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid CAS No. 192430-60-7

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid

Cat. No. B3112772
CAS RN: 192430-60-7
M. Wt: 304.3 g/mol
InChI Key: YRKLGWOHYXIKSF-UHFFFAOYSA-N
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Description

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid, also known as (2- (1H-indol-3-yl)acetyl)glutamic acid, is a chemical compound with the molecular weight of 304.3 . The IUPAC name and InChI code for this compound are (2- (1H-indol-3-yl)acetyl)glutamic acid and 1S/C15H16N2O5/c18-13 (17-12 (15 (21)22)5-6-14 (19)20)7-9-8-16-11-4-2-1-3-10 (9)11/h1-4,8,12,16H,5-7H2, (H,17,18) (H,19,20) (H,21,22), respectively .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H16N2O5 . The InChI key for this compound is YRKLGWOHYXIKSF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been extensively studied for their potential in various biological activities. One derivative, 4(1H-Indol-3-yl)-2-Thioxopyridine, was synthesized and showed promising antimicrobial and enzyme inhibitory activity. This indicates the potential use of the compound in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).

Medicinal Chemistry and Drug Design

Indole acetamide derivatives have been synthesized and characterized, showcasing the compound's utility in medicinal chemistry. One specific derivative demonstrated significant anti-inflammatory activity, highlighting its potential use in drug design (Al-Ostoot et al., 2020). Another derivative has been studied for its structural properties and potential in forming medications with antioxidant, anti-HIV, and anti-cancer activities (Al-Ostoot et al., 2019).

Synthetic Chemistry

The compound's derivatives have been synthesized, showcasing their role in synthetic chemistry. The synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues have contributed to understanding the chemistry of food-derived carcinogens (Rajagopal et al., 2003). Similarly, efficient synthetic methods have been developed for creating various isotryptamine derivatives, demonstrating the compound's versatility in synthetic chemistry (Aksenov et al., 2020).

Therapeutic Agent Development

The compound's derivatives have been explored for their therapeutic potential. A series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized and screened for antibacterial, hemolytic, and enzyme inhibition activity, indicating their potential as therapeutic agents (Rubab et al., 2015).

Neurological and Psychiatric Disease Models

Compounds derived from 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid have been studied for their potential in treating neurological and psychiatric diseases. For example, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a derivative, has shown promise in various animal models of neurological disease. Its pharmacokinetics and potential therapeutic effects have been extensively studied, highlighting its significance in neuroscience research (Rais et al., 2014).

Safety and Hazards

This compound is associated with certain hazards. The GHS pictograms indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid are currently unknown. The compound is a derivative of indole, a common structure in many biologically active molecules

Mode of Action

Indole derivatives are known to interact with various biological targets, influencing cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives can influence a wide range of biochemical pathways, depending on their specific targets

Pharmacokinetics

The compound’s molecular weight (304.3 g/mol) suggests it may have suitable properties for absorption and distribution . .

Result of Action

Given its structural similarity to other indole derivatives, it may have a range of potential effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a dry environment at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other molecules, could also influence its action and efficacy. More research is needed to fully understand these influences.

properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLGWOHYXIKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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